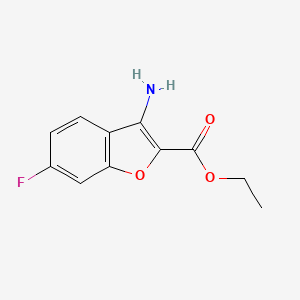![molecular formula C20H21BrN2O B11788921 2-(2-Bromophenyl)-5-((2-methylpiperidin-1-yl)methyl)benzo[d]oxazole](/img/structure/B11788921.png)
2-(2-Bromophenyl)-5-((2-methylpiperidin-1-yl)methyl)benzo[d]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromophenyl)-5-((2-methylpiperidin-1-yl)methyl)benzo[d]oxazole is a heterocyclic compound that contains both bromine and nitrogen atoms within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)-5-((2-methylpiperidin-1-yl)methyl)benzo[d]oxazole typically involves the following steps:
Formation of the benzo[d]oxazole core: This can be achieved through the cyclization of an appropriate ortho-aminophenol with a carboxylic acid derivative.
Introduction of the 2-bromophenyl group: This step often involves a bromination reaction using bromine or a bromine-containing reagent.
Attachment of the 2-methylpiperidin-1-ylmethyl group: This can be done through a nucleophilic substitution reaction, where the piperidine derivative is introduced to the benzo[d]oxazole core.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Bromophenyl)-5-((2-methylpiperidin-1-yl)methyl)benzo[d]oxazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove certain functional groups or reduce the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenated reagents and strong bases or acids are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups.
Aplicaciones Científicas De Investigación
2-(2-Bromophenyl)-5-((2-methylpiperidin-1-yl)methyl)benzo[d]oxazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism by which 2-(2-Bromophenyl)-5-((2-methylpiperidin-1-yl)methyl)benzo[d]oxazole exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, and other proteins. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylbenzo[d]oxazole: Lacks the bromine and piperidine groups, making it less versatile in certain applications.
2-(2-Chlorophenyl)-5-((2-methylpiperidin-1-yl)methyl)benzo[d]oxazole: Similar structure but with a chlorine atom instead of bromine, which can affect reactivity and biological activity.
2-(2-Bromophenyl)-5-methylbenzo[d]oxazole: Lacks the piperidine group, which can influence its chemical properties and applications.
Uniqueness
The presence of both the bromine atom and the 2-methylpiperidin-1-ylmethyl group in 2-(2-Bromophenyl)-5-((2-methylpiperidin-1-yl)methyl)benzo[d]oxazole makes it unique
Propiedades
Fórmula molecular |
C20H21BrN2O |
|---|---|
Peso molecular |
385.3 g/mol |
Nombre IUPAC |
2-(2-bromophenyl)-5-[(2-methylpiperidin-1-yl)methyl]-1,3-benzoxazole |
InChI |
InChI=1S/C20H21BrN2O/c1-14-6-4-5-11-23(14)13-15-9-10-19-18(12-15)22-20(24-19)16-7-2-3-8-17(16)21/h2-3,7-10,12,14H,4-6,11,13H2,1H3 |
Clave InChI |
GSBAVTANHXFNNR-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCCN1CC2=CC3=C(C=C2)OC(=N3)C4=CC=CC=C4Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-((7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)piperidine](/img/structure/B11788842.png)






![tert-Butyl 3,4,9,9a-tetrahydropyrazino[2,1-c][1,4]oxazine-8(1H)-carboxylate](/img/structure/B11788875.png)
![3-(4-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole](/img/structure/B11788891.png)





